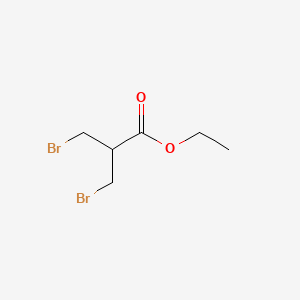

Ethyl 3-bromo-2-(bromomethyl)propionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215249. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-2-(bromomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O2/c1-2-10-6(9)5(3-7)4-8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSCTYSHDIGNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309737 | |

| Record name | Ethyl 3-bromo-2-(bromomethyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58539-11-0 | |

| Record name | 58539-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-bromo-2-(bromomethyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Bromo-2-(bromomethyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-bromo-2-(bromomethyl)propionate chemical properties

An In-Depth Technical Guide to Ethyl 3-bromo-2-(bromomethyl)propionate: Properties, Synthesis, and Applications

Introduction

This compound is a versatile bifunctional reagent that has garnered significant interest among researchers and synthetic chemists. Its structure, featuring two primary bromide leaving groups and an ethyl ester moiety, makes it an invaluable building block for introducing complex functionalities and constructing diverse molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important intermediate. By delving into the causality behind its reactivity and providing validated protocols, this document serves as a technical resource for leveraging this compound in advanced organic synthesis.

Chemical Identity and Physicochemical Properties

The unique reactivity of this compound stems from its specific molecular structure. Accurate identification and understanding of its physical properties are paramount for its effective use in experimental settings.

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification of chemical compounds is crucial for scientific communication and safety. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | ethyl 3-bromo-2-(bromomethyl)propanoate[1] |

| CAS Number | 58539-11-0[1][2][3][4][5] |

| Molecular Formula | C₆H₁₀Br₂O₂[1][2][3][5] |

| Molecular Weight | 273.95 g/mol [1][2][3][5] |

| Synonyms | 3-Bromo-2-(bromomethyl)propionic Acid Ethyl Ester[3][6][7] |

| InChI Key | GKSCTYSHDIGNGC-UHFFFAOYSA-N[1][3] |

| SMILES | CCOC(=O)C(CBr)CBr[1][3] |

| MDL Number | MFCD00034154[1][2] |

Physicochemical Data

The physical properties of a reagent dictate its handling, reaction setup, and purification procedures. The data below has been compiled from various chemical suppliers and databases, representing typical specifications for this compound.

| Property | Value |

| Appearance | Colorless to pale yellow, red, or green clear liquid[3][6] |

| Boiling Point | 90 °C @ 0.5 mmHg[2][4][6][8][9] |

| Density | 1.721 g/mL at 25 °C[2][6][8][9] |

| Refractive Index (n²⁰/D) | 1.497[4][6][8] |

| Purity | >97.0% (GC)[3] |

Synthesis and Reactivity

Synthesis of this compound

The compound is typically synthesized from diethyl malonate through a sequence of hydroxymethylation, bromination, and decarboxylative esterification. A more direct laboratory method involves the esterification of the corresponding carboxylic acid.[10] The rationale for this multi-step approach is to build the carbon skeleton first and then introduce the reactive bromine atoms, which might not be stable under the initial reaction conditions.

This protocol describes a standard Fischer esterification, a reliable and well-understood method for converting carboxylic acids to esters. The use of a strong acid catalyst like sulfuric acid is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-2-(bromomethyl)propanoic acid (1.0 eq), absolute ethanol (5.0-10.0 eq, serving as both reactant and solvent), and concentrated sulfuric acid (0.1-0.2 eq, as catalyst).

-

Reflux: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Caution: CO₂ evolution may cause frothing.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The crude product is then purified by vacuum distillation (boiling point ~90 °C at 0.5 mmHg) to yield the final product as a clear liquid.[2][4]

Caption: Synthesis workflow for this compound.

Core Reactivity: A Gateway to Functional Molecules

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two primary bromides are excellent leaving groups, making them susceptible to nucleophilic substitution. This bifunctionality allows for the construction of cyclic systems or the introduction of two distinct side chains.

A particularly important transformation is its conversion into ethyl 2-(bromomethyl)acrylate, a valuable monomer for functional polymers. This reaction proceeds via an E2 elimination mechanism, where a non-nucleophilic base abstracts the acidic α-proton to the ester, leading to the formation of a double bond and the expulsion of a bromide ion.

Caption: Elimination reaction to form a key acrylate monomer.

Applications in Research and Development

The unique structure of this compound makes it a strategic starting material in several fields.

-

Pharmaceutical Synthesis: As a bifunctional electrophile, it is used to construct heterocyclic scaffolds, which form the core of many therapeutic agents. Its ability to react with dinucleophiles (e.g., diamines, amino thiols) in a single step to form medium-sized rings is a key advantage in building complex molecular libraries for drug screening.[2][10]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on heterocyclic chemistry, where this reagent serves as a versatile building block.[9][10]

-

Materials Science: The conversion to ethyl 2-(bromomethyl)acrylate provides a monomer that can be polymerized to create materials with reactive "handles" (the bromomethyl groups). These functional polymers can be subsequently modified, for example, by grafting other polymers or attaching biomolecules, leading to advanced materials for coatings, sensors, or drug delivery systems.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the ethyl methyl protons (~1.3 ppm), a quartet for the ethyl methylene protons (~4.2 ppm), a multiplet for the central methine proton (~3.0-3.3 ppm), and a set of multiplets for the two diastereotopic methylene protons of the bromomethyl groups (~3.6-3.9 ppm).

-

¹³C NMR: The carbon spectrum will show distinct signals for the ester carbonyl, the ethyl group carbons, and the three carbons of the propionate backbone.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), which is a definitive indicator of its identity.[11]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate caution.

Hazard Identification

The compound is classified with the following GHS hazards:

The signal word associated with this compound is "Warning".[1][12]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[12][13] Do not eat, drink, or smoke in the work area.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[12][13]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[13][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Storage

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][13] Keep the container tightly closed and store locked up.[12]

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is rooted in its bifunctional nature. The presence of two reactive primary bromides and an ester group provides synthetic chemists with a reliable tool for creating a wide array of complex molecules, from heterocyclic drug candidates to functionalized polymers. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in research and development.

References

- 1. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 58539-11-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | 58539-11-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [guidechem.com]

- 10. Buy this compound | 58539-11-0 [smolecule.com]

- 11. spectrabase.com [spectrabase.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Ethyl 3-bromo-2-(bromomethyl)propionate: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of ethyl 3-bromo-2-(bromomethyl)propionate, a versatile bifunctional reagent crucial for the synthesis of complex organic molecules. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed, field-proven synthetic protocol, outlines robust characterization methods, and explores its applications as a key building block in the creation of novel therapeutics.

Core Molecular Attributes and Physicochemical Properties

This compound is a halogenated ester with the chemical formula C₆H₁₀Br₂O₂. Its molecular structure, featuring two primary bromine atoms and an ethyl ester moiety, makes it a valuable intermediate for introducing a substituted propionate backbone into a target molecule. The presence of two reactive centers allows for a range of subsequent chemical transformations, including the formation of cyclic structures and the introduction of diverse functionalities.

The precise molecular weight of this compound is 273.95 g/mol .[1][2][3][4] A summary of its key physicochemical properties is presented in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀Br₂O₂ | [1][3][4] |

| Molecular Weight | 273.95 g/mol | [1][2][3][4] |

| CAS Number | 58539-11-0 | [3] |

| Appearance | Colorless to pale yellow/red liquid | [1][3] |

| Boiling Point | 90 °C at 0.5 mmHg | [2] |

| Density | 1.721 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.497 | |

| Solubility | Soluble in organic solvents such as ethanol and ether. | [2] |

Synthesis Protocol: A Self-Validating Approach

While several routes can be envisioned for the synthesis of this compound, a robust and scalable method involves the hydrobromination of ethyl 2-(bromomethyl)acrylate. This two-step process, starting from the commercially available ethyl 2-(hydroxymethyl)acrylate, ensures high purity and yield. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Step 1: Synthesis of Ethyl 2-(bromomethyl)acrylate

The initial step involves the conversion of the hydroxyl group in ethyl 2-(hydroxymethyl)acrylate to a bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.

Experimental Workflow for Ethyl 2-(bromomethyl)acrylate Synthesis

Caption: Workflow for the synthesis of the intermediate, Ethyl 2-(bromomethyl)acrylate.

Detailed Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-(hydroxymethyl)acrylate (1 equivalent) in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The PBr₃ is the brominating agent of choice due to its high reactivity with primary alcohols and the straightforward workup of the phosphorus-containing byproducts.

-

After the addition is complete, stir the reaction mixture at 0 °C for 2-3 hours. The low temperature is maintained to minimize side reactions.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Carefully quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(bromomethyl)acrylate as a colorless to pale yellow liquid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

The second step involves the addition of hydrogen bromide (HBr) across the double bond of ethyl 2-(bromomethyl)acrylate.

Experimental Workflow for Final Product Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolve the crude ethyl 2-(bromomethyl)acrylate (1 equivalent) from the previous step in a minimal amount of a suitable solvent like carbon tetrachloride or glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid (1.1 equivalents) dropwise. The electrophilic addition of HBr to the alkene is a classic and efficient method for hydrohalogenation.

-

After the addition, allow the mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water and transfer to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization and Quality Control: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed. This multi-faceted approach provides a self-validating system for quality control.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Elucidation | Signals corresponding to the ethyl group (triplet and quartet), the methine proton (CH), and the two diastereotopic methylene protons (CH₂Br). |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the carbonyl carbon, the ethyl group carbons, the methine carbon, and the two brominated methylene carbons. |

| GC-MS | Purity Assessment and Molecular Weight Confirmation | A single major peak in the gas chromatogram with a mass spectrum showing the molecular ion peak (or characteristic fragments) consistent with the expected molecular weight. |

| FT-IR | Functional Group Identification | Characteristic absorption bands for the C=O stretch of the ester, C-O stretch, and C-Br stretch. |

Applications in Drug Development: A Versatile Building Block

This compound serves as a valuable intermediate in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature allows it to be a key component in the construction of complex molecular architectures.

One significant application is in the synthesis of cyclic compounds and molecules with a 1,3-disubstituted propane backbone. For instance, it can be used as an alkylating agent in malonic ester synthesis to create substituted carboxylic acids.[5]

A particularly relevant application in drug discovery is in the synthesis of analogs of neurotransmitters, such as γ-aminobutyric acid (GABA) uptake inhibitors. The backbone of this compound can be used to construct the core of molecules that modulate the activity of GABA transporters. The anticonvulsant drug tiagabine is an example of a marketed GABA uptake inhibitor.[6]

The following diagram illustrates a representative synthetic pathway where this compound is used to synthesize a substituted piperidine ring, a common scaffold in central nervous system (CNS) active drugs.

Illustrative Synthetic Application

Caption: Representative scheme for the use of this compound in synthesizing a piperidinone scaffold.

In this illustrative pathway, the primary amine displaces one of the bromides in an intermolecular nucleophilic substitution, followed by an intramolecular cyclization where the newly formed secondary amine attacks the other electrophilic carbon, displacing the second bromide to form the piperidinone ring. Subsequent hydrolysis of the ester can yield the corresponding carboxylic acid, a common functional group in many active pharmaceutical ingredients.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[2]

References

- 1. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-bromo-2-(bromomethyl)propionate: Structure, Synthesis, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 3-bromo-2-(bromomethyl)propionate is a versatile bifunctional reagent that has garnered significant interest in the field of organic synthesis. Its unique structural motif, featuring two primary bromide atoms and an ethyl ester functionality, makes it a valuable building block for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core attributes of this compound, from its fundamental physicochemical properties to its applications in the synthesis of bioactive molecules and functional materials. As a Senior Application Scientist, the aim of this document is to not only present established protocols but also to provide insights into the causality behind experimental choices, thereby empowering fellow scientists to leverage the full potential of this reagent in their research endeavors.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₆H₁₀Br₂O₂, is a halogenated ester that serves as a potent alkylating agent in a variety of chemical transformations. A thorough understanding of its structural and physical characteristics is paramount for its effective utilization in the laboratory.

The molecular structure of this compound is characterized by a propionate backbone substituted with two bromomethyl groups at the 2-position and a bromine atom at the 3-position. The presence of two reactive C-Br bonds is central to its utility as a synthetic intermediate.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

A summary of its key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 3-bromo-2-(bromomethyl)propanoate | --INVALID-LINK-- |

| CAS Number | 58539-11-0 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₀Br₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 273.95 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 90 °C at 0.5 mmHg | --INVALID-LINK-- |

| Density | 1.721 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.497 | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents like ethanol and ether. | --INVALID-LINK-- |

Synthesis of this compound: A Proposed Protocol

Diagram 2: Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2,2-dibromomalonate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve diethyl malonate (1.0 equiv) in carbon tetrachloride.

-

Cool the solution to 0 °C in an ice bath.

-

Add bromine (2.0 equiv) dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield diethyl 2,2-dibromomalonate.

Step 2: Synthesis of 2-bromo-2-(bromomethyl)malonic acid

-

To a solution of diethyl 2,2-dibromomalonate (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of lithium aluminum hydride (LiAlH₄) (2.0 equiv) in THF dropwise.

-

After the addition, allow the mixture to stir at room temperature for 4 hours.

-

Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Acidify the filtrate with concentrated hydrochloric acid and extract with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2-bromo-2-(bromomethyl)malonic acid.

Step 3: Synthesis of 3-bromo-2-(bromomethyl)propionic acid

-

Heat the crude 2-bromo-2-(bromomethyl)malonic acid from the previous step at a temperature above its melting point until the evolution of carbon dioxide ceases.

-

The resulting crude 3-bromo-2-(bromomethyl)propionic acid can be purified by recrystallization or used directly in the next step.

Step 4: Synthesis of this compound

-

In a round-bottom flask, dissolve 3-bromo-2-(bromomethyl)propionic acid (1.0 equiv) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 6-8 hours.

-

After cooling, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by vacuum distillation to afford pure this compound.

Spectroscopic Characterization

¹H NMR (Predicted):

-

δ 4.2 ppm (q, 2H): The quartet corresponds to the methylene protons of the ethyl group, split by the adjacent methyl protons.

-

δ 3.7-3.9 ppm (m, 5H): This complex multiplet is expected for the methine proton at the 2-position and the two diastereotopic methylene protons of the bromomethyl groups.

-

δ 1.3 ppm (t, 3H): The triplet represents the methyl protons of the ethyl group, split by the adjacent methylene protons.

¹³C NMR (Predicted):

-

δ ~168 ppm: Carbonyl carbon of the ester.

-

δ ~62 ppm: Methylene carbon of the ethyl group.

-

δ ~45 ppm: Methine carbon at the 2-position.

-

δ ~35 ppm: Methylene carbons of the bromomethyl groups.

-

δ ~14 ppm: Methyl carbon of the ethyl group.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of its two primary alkyl bromide functionalities. These groups are excellent electrophiles and are susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. The steric accessibility of the primary carbons and the good leaving group ability of the bromide ion favor this pathway.

Diagram 3: General Sₙ2 Reaction Mechanism

Caption: Generalized Sₙ2 displacement on the bromomethyl group.

This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, leading to the formation of diverse molecular scaffolds. The bifunctional nature of the molecule also opens up possibilities for intramolecular cyclization reactions to form various heterocyclic systems.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of biologically active molecules and complex organic structures. Its ability to introduce a three-carbon unit with versatile functional handles makes it particularly useful in medicinal chemistry and materials science.

Synthesis of Ethyl 2-(bromomethyl)acrylate: A Key Monomer

A significant application of this compound is its use as a precursor for the synthesis of Ethyl 2-(bromomethyl)acrylate. This α-bromoacrylate is a valuable monomer in the preparation of functionalized polymers and is also an intermediate in the synthesis of aza inhibitors of chorismate mutase, an enzyme involved in the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, making it a target for the development of novel antimicrobial agents.

The synthesis involves an elimination reaction, where a base is used to remove HBr from the starting material.

Diagram 4: Synthesis of Ethyl 2-(bromomethyl)acrylate

Caption: Elimination reaction to form a key acrylate monomer.

Synthesis of Nitrogen-Containing Heterocycles

The reaction of this compound with primary amines can lead to the formation of various nitrogen-containing heterocycles. For instance, reaction with a primary amine can initially lead to a double N-alkylation to form a substituted piperidine derivative. The reaction proceeds through a stepwise Sₙ2 mechanism.

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as acetonitrile.

-

Add a primary amine (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equiv).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired N-substituted piperidine derivative.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin, eye, and respiratory irritant. --INVALID-LINK--

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its ability to undergo a variety of chemical transformations, including nucleophilic substitutions and eliminations, allows for the construction of a wide array of complex molecules. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, its reactivity profile, and key applications. It is our hope that this in-depth technical resource will serve as a valuable tool for researchers and scientists, enabling them to effectively and safely utilize this powerful reagent in their synthetic endeavors.

Ethyl 3-bromo-2-(bromomethyl)propionate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-2-(bromomethyl)propionate

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound is a valuable bifunctional alkylating agent and a key building block in advanced organic synthesis, particularly for the construction of complex molecular architectures in pharmaceutical and agrochemical research.[1] Its structure, featuring two distinct bromine atoms, allows for sequential and selective reactions, making it a versatile intermediate. This guide provides a comprehensive overview of the core synthetic strategies for this compound, focusing on the mechanistic principles, a detailed experimental protocol, safety and handling procedures, and characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and application of this compound.

Introduction and Strategic Importance

This compound, with the chemical formula (BrCH₂)₂CHCO₂C₂H₅, is a propanoate ester containing two primary bromide functional groups.[2] This arrangement provides two electrophilic centers, enabling its use in a variety of synthetic transformations, including the formation of heterocyclic compounds and as a precursor for α-methylene-γ-butyrolactones, a class of compounds investigated for their potential antitumor activity.[3] The strategic placement of the bromine atoms on adjacent carbons (the 2 and 3 positions of the propionate backbone) dictates its reactivity and utility as a synthetic intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is essential for its handling and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀Br₂O₂ | [4][5] |

| Molecular Weight | 273.95 g/mol | [2][4] |

| Appearance | Colorless to reddish-green clear liquid | [6][7] |

| Boiling Point | 90 °C at 0.5 mmHg | [2][6][8] |

| Density | 1.721 g/mL at 25 °C | [2][6][8] |

| Refractive Index (n²⁰/D) | 1.497 | [2][6][8] |

| SMILES | CCOC(=O)C(CBr)CBr | [4][5] |

| InChIKey | GKSCTYSHDIGNGC-UHFFFAOYSA-N | [4][5] |

Synthetic Strategies: A Mechanistic Overview

The most logical and widely referenced synthetic approach to α,γ-disubstituted propionates of this nature begins with diethyl malonate. This strategy leverages the high acidity of the methylene protons in the malonic ester, facilitating sequential alkylations before a final decarboxylation step to yield the propionate backbone.

Primary Synthesis Pathway: The Malonic Ester Route

This robust pathway involves three conceptual stages: bis-alkylation of diethyl malonate, substitution of the introduced functional groups with bromide, and finally, selective decarboxylation. A common and efficient method combines these steps by reacting diethyl malonate with formaldehyde in the presence of hydrobromic acid.

The causality behind this choice of reagents is as follows:

-

Diethyl Malonate: Serves as the carbon backbone precursor. Its activated methylene group is readily deprotonated, forming a nucleophilic enolate that is central to the C-C bond-forming steps.[9]

-

Formaldehyde (or Paraformaldehyde): Acts as the electrophile for introducing the hydroxymethyl groups onto the malonate central carbon. This reaction is typically base-catalyzed.[10]

-

Hydrobromic Acid (HBr): Plays a dual role. It acts as the bromine source to convert the intermediate diol (diethyl bis(hydroxymethyl)malonate) into the corresponding dibromide via an SN2-type reaction. Secondly, the acidic and thermal conditions promote the hydrolysis of one of the ester groups and subsequent decarboxylation of the resulting malonic acid derivative to afford the final propionate structure.[3]

The overall workflow for this synthetic approach is outlined below.

Caption: Overall synthetic workflow from diethyl malonate.

Reaction Mechanism

The transformation proceeds through several key mechanistic steps, which validate the choice of reagents and conditions.

Caption: Core mechanistic pathway for the synthesis.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established principles of malonic ester chemistry and bromination reactions.[3][10] Caution! This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and irritating chemicals.[11]

Reagents and Equipment

| Reagent | CAS No. | Amount | Molar Eq. |

| Diethyl Malonate | 105-53-3 | 160.17 g (1.0 mol) | 1.0 |

| Paraformaldehyde | 30525-89-4 | 66.0 g (2.2 mol) | 2.2 |

| Hydrobromic Acid (48%) | 10035-10-6 | ~500 mL (~4.4 mol) | ~4.4 |

| Diethyl Ether | 60-29-7 | As needed | - |

| Saturated NaHCO₃ soln. | 144-55-8 | As needed | - |

| Anhydrous MgSO₄ | 7487-88-9 | As needed | - |

Equipment: 2-L three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle, and a vacuum distillation apparatus.

Step-by-Step Procedure

-

Reaction Setup: Equip a 2-L three-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Charge the flask with diethyl malonate (1.0 mol) and paraformaldehyde (2.2 mol).

-

Addition of HBr: In a fume hood, slowly add 48% hydrobromic acid (~4.4 mol) to the stirred mixture via the dropping funnel over 1-2 hours. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to a steady reflux (approx. 85-95 °C) using a heating mantle. Maintain the reflux for 10-12 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material. During this phase, the intermediate diol is formed, brominated, and decarboxylation occurs.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a large separatory funnel and dilute with 500 mL of cold water. Extract the aqueous phase with diethyl ether (3 x 200 mL).

-

Washing: Combine the organic extracts and wash sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic, and finally with 200 mL of brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.[12]

-

Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at approximately 90 °C under 0.5 mmHg vacuum.[2] The pure product should be a colorless liquid.

Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include a triplet for the ethyl -CH₃, a quartet for the ethyl -OCH₂-, and complex multiplets for the -CH(CH₂Br)₂ backbone protons.

-

¹³C NMR (CDCl₃, 101 MHz): Key resonances should appear for the carbonyl carbon (C=O) around 168-170 ppm, the methine carbon (-CH), the two methylene carbons (-CH₂Br), and the ethyl group carbons.[12]

-

FTIR (neat, cm⁻¹): A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730-1750 cm⁻¹. C-Br stretching vibrations will appear in the fingerprint region (typically 500-650 cm⁻¹).[12]

-

Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).[5]

Safety and Handling

This compound and its precursors are hazardous materials requiring strict safety protocols.

-

Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166, nitrile or neoprene gloves, and a flame-resistant lab coat.[11][13] All operations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[14][15]

-

Handling: Avoid contact with skin, eyes, and clothing. Take measures to prevent the buildup of electrostatic charge.[13] Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11][14]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water and seek medical attention.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Applications in Research and Development

The synthetic utility of this compound stems from its bifunctional nature. It is a powerful intermediate for:

-

Synthesis of Heterocycles: It can be used to construct various ring systems by reacting with dinucleophiles (e.g., diamines, ureas, thioureas).

-

Precursor to Functionalized Acrylates: Dehydrobromination of this compound can yield Ethyl 2-(bromomethyl)acrylate, a valuable monomer and reagent in its own right, used in Reformatsky-type reactions and polymer synthesis.[3][16][17]

-

Pharmaceutical Scaffolding: It serves as a building block for introducing the C₃-propionate fragment with reactive handles into larger, more complex molecules targeted for drug discovery programs.[1]

Conclusion

The synthesis of this compound via the malonic ester pathway represents a reliable and scalable method for producing this versatile chemical intermediate. A thorough understanding of the reaction mechanism, adherence to the detailed experimental protocol, and strict observation of safety procedures are paramount for a successful and safe synthesis. The utility of this compound as a building block in the synthesis of pharmaceuticals and other high-value chemicals ensures its continued importance in the field of organic chemistry.

References

- 1. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]

- 2. This compound 98 58539-11-0 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. chembk.com [chembk.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 58539-11-0 [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. echemi.com [echemi.com]

- 12. ETHYL 2-(BROMOMETHYL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safe Handling of Ethyl 3-bromo-2-(bromomethyl)propionate

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safe handling, storage, and emergency procedures for Ethyl 3-bromo-2-(bromomethyl)propionate (CAS No. 58539-11-0). Moving beyond a simple recitation of safety data sheet (SDS) information, this document synthesizes the data with practical, field-proven insights to ensure a self-validating system of safety in the laboratory.

Compound Identification and Physicochemical Profile

This compound is a halogenated organic ester commonly utilized as an intermediate and building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its bifunctional nature, containing two bromine atoms, makes it a versatile but reactive alkylating agent. Understanding its physical properties is the first step in a robust risk assessment.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 58539-11-0 | [1][2][3] |

| Molecular Formula | C₆H₁₀Br₂O₂ | [1][3][4] |

| Molecular Weight | 273.95 g/mol | [1][4] |

| Appearance | Colorless liquid | [3] |

| Density | 1.721 g/mL at 25 °C | [1][3][5] |

| Boiling Point | 90 °C at 0.5 mmHg | [1][3][5] |

| Refractive Index | n20/D 1.497 | [3][5] |

| Synonyms | Ethyl 1,3-dibromopropane-2-carboxylate, 3-Bromo-2-bromomethyl-propionic acid ethyl ester |[2] |

The density of this compound is significantly greater than water. This is a critical insight, as it implies that in the event of a spill, vapors may accumulate in low-lying areas, and runoff could contaminate drains if not properly contained.[6]

Hazard Identification and Toxicological Assessment

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2][4] The primary hazards are related to its irritant properties, which are a direct consequence of its chemical reactivity as an alkylating agent. The two bromo- substituents create electrophilic carbon centers, making the molecule reactive towards nucleophiles present in biological tissues, such as amino and sulfhydryl groups in proteins, leading to cellular damage and an inflammatory response.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Code |

|---|---|---|---|

| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335 |

The "Warning" signal word associated with these classifications underscores the need for diligent adherence to safety protocols.[2] While no data is available on long-term exposure effects like carcinogenicity or reproductive toxicity, the absence of data necessitates a conservative approach, treating the compound with the utmost care to minimize any potential for chronic health impacts.[6]

Risk Assessment and Control Measures: A Self-Validating Workflow

A dynamic risk assessment is paramount before any laboratory work begins. The following workflow provides a self-validating system to ensure all hazards are identified and mitigated.

Caption: Risk Assessment Workflow for Handling the Compound.

Engineering Controls

The primary engineering control is a certified chemical fume hood.[7] This is non-negotiable due to the compound's potential to cause respiratory irritation (H335).[2] The fume hood ensures that any vapors are contained and exhausted away from the user.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling the compound.[2][6]

-

Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2] A face shield may be required for larger quantities or when there is a significant splash risk.

-

Skin Protection : Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).[6] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[6]

-

Respiratory Protection : If work must be conducted outside of a fume hood (a scenario that should be avoided), a full-face respirator with an appropriate organic vapor cartridge (e.g., Type ABEK per EN 14387) is necessary.[6]

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure.

Protocol 1: Laboratory Handling

-

Preparation :

-

Designate a specific area within a chemical fume hood for the procedure.

-

Ensure the work area is clean and uncluttered.

-

Verify that an appropriate spill kit and emergency contact numbers are readily accessible.

-

Don all required PPE (goggles, lab coat, gloves).

-

-

Aliquotting and Dispensing :

-

Handle the compound exclusively within the fume hood.

-

Use glass or other compatible labware.

-

When transferring the liquid, do so slowly and carefully to avoid splashing.

-

Keep the container tightly closed when not in use to minimize vapor release.[2]

-

-

Post-Procedure Cleanup :

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures and the location of safety equipment.

Caption: Emergency Response Flowchart for Exposure and Spills.

Protocol 2: First-Aid Measures [2][6]

-

If Inhaled (H335) : Immediately move the person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

If on Skin (H315) : Take off all contaminated clothing immediately.[2] Wash the affected area thoroughly with soap and plenty of water.[2][8] If skin irritation persists, seek medical attention.[2]

-

If in Eyes (H319) : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[6][8] Remove contact lenses if present and easy to do.[2] Continue rinsing. Seek immediate medical attention.[2]

-

If Swallowed : Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]

Protocol 3: Accidental Release Measures [6]

-

Evacuation & Ventilation : Ensure adequate ventilation.[6] For large spills, evacuate personnel to a safe area.[6]

-

Containment : Prevent further leakage or spillage if it is safe to do so.[6] Do not let the product enter drains.[6]

-

Cleanup :

-

Wear full PPE, including respiratory protection if necessary.

-

For small spills, contain the spillage and then collect it with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).

-

Place the absorbed material into a suitable, labeled, and sealed container for disposal.[6][9]

-

-

Decontamination : Clean the spill area thoroughly.

Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment and ensuring environmental protection.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The storage area should be a designated, locked cabinet or room suitable for hazardous materials.[2]

-

Disposal : This material and its container must be disposed of as hazardous waste.[2] All disposal practices must be in accordance with federal, state, and local regulations. Do not dispose of it down the drain.[6] Contaminated packaging should be treated as unused product.[6]

References

- 1. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 58539-11-0 [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of Ethyl 3-bromo-2-(bromomethyl)propionate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-2-(bromomethyl)propionate is a cornerstone bifunctional electrophile in modern organic synthesis. Possessing two primary carbon-bromine bonds with distinct steric environments, this reagent offers a versatile platform for constructing complex molecular architectures, particularly functionalized carbocycles and heterocycles. This guide provides a detailed mechanistic analysis of its reactivity, showcases its application through field-proven protocols, and offers insights into experimental design and best practices for its use. By understanding the causal principles behind its reactivity, researchers can unlock its full potential as a powerful building block in the synthesis of novel chemical entities.

Introduction & Physicochemical Profile

This compound, with the chemical formula C₆H₁₀Br₂O₂, is a halogenated organic ester recognized for its utility as a synthetic intermediate.[1] Its structure features a propionate backbone substituted with two reactive bromomethyl groups, rendering it a potent bifunctional alkylating agent.[2] This dual reactivity is the foundation of its synthetic versatility, enabling sequential or simultaneous reactions to build molecular complexity.

Chemical Structure

The molecule's IUPAC name is ethyl 3-bromo-2-(bromomethyl)propanoate.[3] The core structure consists of an ethyl ester of a three-carbon propanoic acid chain. The central carbon (C2) is chiral and bears a bromomethyl group, while the terminal carbon (C3) is also attached to a bromine atom. This arrangement of two primary alkyl bromides is crucial to its reactivity profile.

Physicochemical & Spectroscopic Data

A summary of the key physical and chemical properties is essential for experimental planning, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Br₂O₂ | [4] |

| Molecular Weight | 273.95 g/mol | [3] |

| Appearance | Colorless to light-colored liquid | [5] |

| Density | 1.721 g/mL at 25 °C | [4][6] |

| Boiling Point | 90 °C at 0.5 mmHg | [4][6] |

| Refractive Index (n20/D) | 1.497 - 1.50 | [4][7] |

| CAS Number | 58539-11-0 | [3] |

Spectroscopic Signature:

-

¹H NMR: Protons on the bromomethyl groups (CH₂Br) are expected to appear as diastereotopic multiplets due to the adjacent chiral center. The methine proton (CH) will also be a multiplet, coupled to the adjacent methylene groups. The ethyl ester will show a characteristic quartet (OCH₂) and triplet (CH₃).

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons bearing bromine atoms, the methine carbon, and the two carbons of the ethyl group.

-

IR Spectroscopy: Key stretches will include a strong C=O absorption for the ester group (around 1735 cm⁻¹) and C-Br stretches in the lower frequency region.

The Core of Reactivity: A Mechanistic Dissection

The synthetic utility of this compound is rooted in its nature as a bifunctional electrophile . The two C-Br bonds are susceptible to nucleophilic attack, primarily via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The choice of nucleophile, base, and reaction conditions dictates the reaction pathway and the final product structure.

The Bifunctional Electrophile: Sₙ2 Reactivity

Both brominated carbons are primary, which strongly favors the Sₙ2 pathway over Sₙ1, minimizing the risk of carbocation rearrangements and ensuring stereochemical control where applicable. When a stoichiometric amount of a nucleophile is used, monosubstitution can be achieved. However, the true power of this reagent lies in its reaction with dinucleophiles or with nucleophiles that can react twice, leading to the formation of cyclic structures.

Caption: Generalized Sₙ2 mechanism at one of the electrophilic centers.

Intermolecular Double Displacement

When reacted with two equivalents of a nucleophile or an excess of a nucleophilic reagent, both bromine atoms can be displaced. This allows for the introduction of two identical functional groups onto the molecular scaffold. For example, reaction with excess sodium azide would yield the corresponding diazide, a precursor for diamines.

Intramolecular Cyclization: The Gateway to Carbocycles

A paramount application of this reagent is in the synthesis of cyclopropane rings.[8] This is typically achieved through a reaction with a soft nucleophile, such as a malonate ester, in the presence of a base. The mechanism is a sequential double Sₙ2 reaction.

Mechanism of Cyclopropanation with Diethyl Malonate:

-

Deprotonation: A base (e.g., sodium ethoxide) deprotonates diethyl malonate to form a stabilized enolate anion.

-

First Sₙ2 Attack: The malonate enolate attacks one of the bromomethyl groups, displacing the first bromide and forming an intermediate.

-

Second Deprotonation & Intramolecular Sₙ2: A second equivalent of base deprotonates the remaining acidic proton on the malonate moiety. The resulting carbanion then undergoes an intramolecular Sₙ2 attack on the second bromomethyl group, closing the three-membered ring.

Caption: Logical workflow for cyclopropane synthesis.

Synthetic Applications & Field-Proven Protocols

The reactivity patterns described above translate into powerful synthetic methodologies. Below are detailed protocols that exemplify the utility of this compound.

Protocol: Synthesis of Diethyl 2-(ethoxycarbonyl)cyclopropane-1,1-dicarboxylate

This protocol is a classic example of forming a highly functionalized cyclopropane ring, a common motif in natural products and pharmaceutical agents.[8]

Materials:

-

This compound (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Sodium ethoxide (2.2 eq)

-

Anhydrous Ethanol (as solvent)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous ethanol.

-

Base Addition: Sodium ethoxide is carefully added to the ethanol at room temperature.

-

Nucleophile Addition: Diethyl malonate is added dropwise to the stirred solution.

-

Electrophile Addition: this compound is added dropwise to the reaction mixture.

-

Reaction: The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous NH₄Cl, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by vacuum distillation or column chromatography on silica gel.

Protocol: Synthesis of N-Substituted Azetidines

This reagent can also be used to construct four-membered heterocyclic rings like azetidines by reacting with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (as solvent)

Procedure:

-

Reaction Setup: To a solution of benzylamine in acetonitrile, add potassium carbonate.

-

Electrophile Addition: Add this compound dropwise at room temperature.

-

Reaction: The mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by TLC. The reaction involves an initial N-alkylation followed by an intramolecular cyclization.

-

Workup: After cooling, the mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to yield the corresponding ethyl 1-benzylazetidine-3-carboxylate.

Experimental Workflow & Best Practices

Executing reactions with this reagent requires adherence to safety protocols and a systematic workflow to ensure reproducibility and purity.

General Handling and Safety Precautions

This compound is an irritant and a lachrymator. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[9]

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection: Use only in a well-ventilated area or with a respirator if vapor concentrations are high.[9]

-

In case of contact: If it comes into contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[4]

A Self-Validating Experimental Workflow

A robust workflow incorporates checkpoints for reaction monitoring and characterization to validate the outcome at each stage.

Caption: A self-validating workflow for synthesis and purification.

Conclusion & Future Outlook

This compound is a powerful and versatile reagent whose reactivity is governed by well-understood Sₙ2 principles. Its ability to act as a bifunctional electrophile makes it an invaluable tool for the construction of complex cyclic systems, which are prevalent in pharmaceuticals and agrochemicals.[1] Future research will likely focus on developing enantioselective catalytic methods for its reactions, further expanding its utility in asymmetric synthesis and allowing for precise control over the stereochemistry of its products.

References

- 1. Ethyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 58539-11-0 [chemicalbook.com]

- 7. labproinc.com [labproinc.com]

- 8. ethz.ch [ethz.ch]

- 9. echemi.com [echemi.com]

Spectroscopic Data for Ethyl 3-bromo-2-(bromomethyl)propionate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-bromo-2-(bromomethyl)propionate (CAS No: 58539-11-0). Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide emphasizes the principles behind spectral interpretation, providing a robust framework for structural elucidation and quality control.

Molecular Structure and Spectroscopic Overview

This compound is a halogenated ester with the molecular formula C₆H₁₀Br₂O₂.[1] Its structure, featuring two primary bromine atoms and an ethyl ester group, gives rise to a distinct spectroscopic signature. Understanding these spectral characteristics is paramount for its application in organic synthesis and as a building block for more complex molecules. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic view of the molecule's structural features.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the ethyl group and the propionate backbone. The presence of electronegative bromine atoms significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.7 | Multiplet | 4H | -CH₂ -Br |

| ~3.0 | Multiplet | 1H | -CH (CH₂Br)₂ |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Interpretation:

-

The quartet at approximately 4.2 ppm is characteristic of the methylene protons (-O-CH₂ -CH₃) of the ethyl ester. The splitting into a quartet is due to coupling with the three adjacent methyl protons. The downfield shift is a result of the deshielding effect of the adjacent oxygen atom.

-

The multiplet around 3.7 ppm , integrating to four protons, is assigned to the two methylene groups bearing bromine atoms (-CH₂ -Br). The electronegative bromine atoms strongly deshield these protons, shifting their resonance downfield. The complex multiplicity arises from coupling with the methine proton.

-

The multiplet at approximately 3.0 ppm , with an integration of one proton, corresponds to the methine proton (-CH (CH₂Br)₂). This proton is coupled to the four protons of the two bromomethyl groups, resulting in a complex splitting pattern.

-

The triplet at around 1.3 ppm is assigned to the methyl protons (-O-CH₂-CH₃ ) of the ethyl group. The signal is split into a triplet by the two adjacent methylene protons.

Caption: ¹H NMR Correlation Diagram for this compound.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~168 | C =O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~62 | -O-C H₂-CH₃ | The carbon of the ethyl group attached to the oxygen is deshielded by the electronegative oxygen atom. |

| ~45 | -C H(CH₂Br)₂ | The methine carbon is shifted downfield due to the attachment of two bromomethyl groups. |

| ~35 | -C H₂-Br | The carbons bonded to bromine are deshielded by the electronegative halogen. |

| ~14 | -O-CH₂-C H₃ | The terminal methyl carbon of the ethyl group is the most upfield signal. |

Experimental Protocol for NMR Spectroscopy: [4]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse sequences are typically employed.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[5] The IR spectrum of this compound will prominently feature absorptions corresponding to the ester carbonyl group and the carbon-halogen bonds.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1200-1000 | Strong | C-O stretch (Ester) |

| ~2980-2850 | Medium | C-H stretch (Alkyl) |

| ~700-500 | Strong | C-Br stretch |

Interpretation:

-

A strong, sharp absorption band around 1740 cm⁻¹ is the most diagnostic peak in the spectrum and is attributed to the stretching vibration of the ester carbonyl (C=O) group.[6][7]

-

Strong bands in the 1200-1000 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester functionality.

-

Medium intensity peaks between 2980 cm⁻¹ and 2850 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl portions of the molecule.

-

A strong absorption in the fingerprint region, typically between 700 cm⁻¹ and 500 cm⁻¹ , is indicative of the C-Br stretching vibration.

Caption: Key Functional Group Absorptions in the IR Spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.[8] The presence of two bromine atoms in this compound leads to a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 272, 274, 276 | Molecular ion peak ([M]⁺) cluster |

| 227, 229, 231 | Loss of ethoxy group (-OCH₂CH₃) |

| 193, 195 | Loss of a bromomethyl radical (-CH₂Br) |

| 149 | Loss of both bromine atoms |

| 45 | Ethoxy cation ([OCH₂CH₃]⁺) |

Interpretation:

-

The molecular ion peak ([M]⁺) will appear as a characteristic triplet at m/z 272, 274, and 276. This is due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately equal abundance. The relative intensities of these peaks will be in a ratio of roughly 1:2:1.[9]

-

Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion results in a fragment cluster at m/z 227, 229, and 231.

-

Cleavage of a carbon-bromine bond leading to the loss of a bromomethyl radical (-CH₂Br) would give rise to a fragment cluster at m/z 193 and 195.

-

Further fragmentation, such as the loss of both bromine atoms , can lead to a peak at m/z 149.

-

A peak at m/z 45 corresponding to the ethoxy cation is also expected.

Caption: Proposed Mass Spectrometry Fragmentation of this compound.

Conclusion

The spectroscopic data presented in this guide provides a detailed and self-validating profile for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight and elemental composition. This comprehensive spectroscopic analysis is essential for ensuring the identity and purity of this compound in research and development applications.

References

- 1. This compound | C6H10Br2O2 | CID 310617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of Ethyl 3-bromo-2-(bromomethyl)propionate in Organic Solvents

Introduction

Ethyl 3-bromo-2-(bromomethyl)propionate is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block for the introduction of complex functionalities in the development of novel molecules.[1][2] Its utility in the synthesis of pharmaceuticals and agrochemicals underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is a critical parameter that dictates the choice of reaction media, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the solubility of this compound in a range of organic solvents, grounded in theoretical principles and practical considerations for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of a compound's solubility profile begins with its intrinsic physicochemical properties. These parameters provide the basis for predicting and explaining its behavior in different solvent environments.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀Br₂O₂ | [3][4][5] |

| Molecular Weight | 273.95 g/mol | [1][3][4][5][6] |

| Appearance | Colorless to reddish-green clear liquid | [4][7] |

| Density | 1.721 g/mL at 25 °C | [1][6][7][8] |

| Boiling Point | 90 °C at 0.5 mmHg | [1][7][8][9] |

| Refractive Index | n20/D 1.497 | [6][7] |

Theoretical Framework for Solubility

The solubility of a solute in a given solvent is governed by a combination of factors, primarily the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[10]

Molecular Structure and Polarity of this compound

To predict the solubility of this compound, a detailed analysis of its molecular structure is essential. The molecule possesses several key functional groups that contribute to its overall polarity:

-

Ester Group (-CO₂C₂H₅): The carbonyl (C=O) and ether (C-O) linkages within the ester group introduce significant polarity due to the high electronegativity of the oxygen atoms. This allows for dipole-dipole interactions and the potential for hydrogen bond acceptance.[11][12]

-

Bromoalkyl Groups (-CH₂Br): The two bromine atoms, being highly electronegative, create polar C-Br bonds, contributing to the molecule's overall dipole moment.

-

Alkyl Backbone: The ethyl and propionate hydrocarbon portions of the molecule are nonpolar.

The combination of the polar ester and bromo- functionalities with the nonpolar alkyl chain results in a molecule of moderate overall polarity . While it possesses polar characteristics, the absence of a hydroxyl or amine group means it cannot act as a hydrogen bond donor.

Intermolecular Forces at Play

The dissolution of this compound in an organic solvent involves the disruption of intermolecular forces within the pure solute and solvent and the formation of new forces between the solute and solvent molecules. The primary intermolecular forces involved are:

-

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with molecular size and surface area. Given the molecular weight and the presence of two heavy bromine atoms, these forces will be significant.

-